molecular formula C28H32ClN3O4S B11567670 N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11567670
M. Wt: 542.1 g/mol
InChI Key: JWQDALAXFCXTOQ-MWAVMZGNSA-N
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Description

N-(3-Chlorophenyl)-N-({N’-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a hydrazine derivative. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-({N’-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Hydrazone: Reacting 2-(heptyloxy)benzaldehyde with hydrazine to form the corresponding hydrazone.

    Sulfonamide Formation: Reacting the hydrazone with 3-chlorobenzenesulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-({N’-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the hydrazone or sulfonamide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-({N’-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. This might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-Chlorophenyl)-N-({N’-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide shares structural similarities with other sulfonamide derivatives and hydrazones.
  • Sulfonamides: Known for their antimicrobial properties.

    Hydrazones: Investigated for their potential as anticancer agents.

Uniqueness

The uniqueness of N-(3-Chlorophenyl)-N-({N’-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H32ClN3O4S

Molecular Weight

542.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-heptoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H32ClN3O4S/c1-2-3-4-5-11-19-36-27-18-10-9-13-23(27)21-30-31-28(33)22-32(25-15-12-14-24(29)20-25)37(34,35)26-16-7-6-8-17-26/h6-10,12-18,20-21H,2-5,11,19,22H2,1H3,(H,31,33)/b30-21+

InChI Key

JWQDALAXFCXTOQ-MWAVMZGNSA-N

Isomeric SMILES

CCCCCCCOC1=CC=CC=C1/C=N/NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCCCCCCOC1=CC=CC=C1C=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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